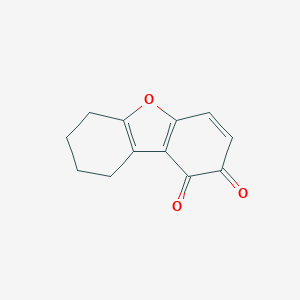

6,7,8,9-Tetrahydrodibenzofuran-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7,8,9-Tetrahydrodibenzofuran-1,2-dione, also known as tetrabromobisphenol A (TBBPA), is a synthetic chemical that is widely used as a flame retardant in various consumer products, including electronics, plastics, and textiles. Despite its widespread use, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years.

Aplicaciones Científicas De Investigación

TBBPA has been widely used as a flame retardant in various consumer products due to its high thermal stability and effectiveness in preventing the spread of fire. However, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to be persistent in the environment, and its presence has been detected in various environmental matrices, including air, water, soil, and sediment. Therefore, TBBPA research has focused on its environmental fate, transport, and toxicity.

Mecanismo De Acción

TBBPA is known to interact with various biological targets, including enzymes, receptors, and ion channels. TBBPA has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and cytochrome P450 enzymes. TBBPA has also been found to bind to estrogen receptors and disrupt the endocrine system, leading to adverse effects on reproductive and developmental processes. Additionally, TBBPA can affect ion channels, including voltage-gated sodium and calcium channels, leading to changes in neuronal excitability and function.

Efectos Bioquímicos Y Fisiológicos

TBBPA has been found to have various biochemical and physiological effects on living organisms. TBBPA exposure has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types. TBBPA exposure has also been associated with changes in lipid metabolism, glucose homeostasis, and thyroid hormone levels in animal models. In humans, TBBPA exposure has been linked to adverse effects on reproductive and developmental processes, as well as neurobehavioral and immune system effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBBPA has been widely used as a flame retardant in various consumer products, making it readily available for laboratory experiments. However, the use of TBBPA in laboratory experiments has some limitations. TBBPA is a complex chemical mixture that contains various impurities and byproducts, which can affect the reproducibility and accuracy of experimental results. Additionally, TBBPA is a highly reactive chemical that can undergo transformation in the environment, leading to the formation of other compounds that may have different toxicological properties.

Direcciones Futuras

Future research on TBBPA should focus on several areas, including the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products. Additionally, research should be conducted on the potential health effects of TBBPA exposure in vulnerable populations, such as pregnant women, infants, and children. Finally, research should be conducted on the potential interactions between TBBPA and other environmental contaminants, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which may have additive or synergistic effects on human health.

Conclusion

In conclusion, TBBPA is a synthetic chemical that is widely used as a flame retardant in various consumer products. Despite its effectiveness in preventing the spread of fire, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to have various biochemical and physiological effects on living organisms, and its presence has been detected in various environmental matrices. Future research should focus on the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products.

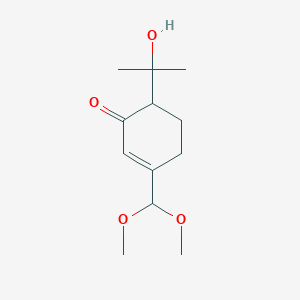

Métodos De Síntesis

TBBPA is synthesized by the bromination of bisphenol A (BPA), which is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins. The bromination process involves the addition of bromine atoms to the phenolic rings of BPA, resulting in the formation of TBBPA. The reaction can be carried out using various methods, including the use of bromine gas, N-bromosuccinimide, or other brominating agents.

Propiedades

Número CAS |

157589-00-9 |

|---|---|

Nombre del producto |

6,7,8,9-Tetrahydrodibenzofuran-1,2-dione |

Fórmula molecular |

C12H10O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

6,7,8,9-tetrahydrodibenzofuran-1,2-dione |

InChI |

InChI=1S/C12H10O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6H,1-4H2 |

Clave InChI |

MGLSDRIVKRPRDK-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |

SMILES canónico |

C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |

Sinónimos |

1,2-Dibenzofurandione, 6,7,8,9-tetrahydro- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.